Shaona Wang,
Rongfang Yuan,
Huilun Chen,
Fei Wang,
Beihai Zhou
PMID: 34492796
DOI:
10.1016/j.jhazmat.2021.125840
Abstract
Large amounts of sulfanilamide antibiotics (SAs) have been excreted into the manure. In this study, the anaerobic biodegradation of four kinds of SAs including sulfaquinoxaline (SQX), sulfamethoxazole (SMX), sulfamethoxine (SMD) and sulfathiazole (STZ) was investigated. The degradation rates of SQX and STZ decreased with the increase of the concentrations of other organics, but those of SMX and SMD were less affected. The average degradation rates of SAs were in the order of SMX >SMD ≈QX >STZ, with the best degradation rate constants of 0.30125, 0.14752, 0.16696, and 0.06577 /d, respectively. STZ had the greatest effect on the population richness of microbes, whereas SQX had the largest impact on the population diversity. The degradation rates of SAs were positively correlated with the abundances of Proteobacteria and Bacteroidetes, and negatively correlated with the abundance of Firmicutes. The common degradation pathways of SAs were S-N cleavage and substitution. The specific functional groups of SQX, SMX and SMD, including quinoxaline, isoxazole and pyrimidine rings, could be opened, but the thiazole ring of STZ was difficult to be decomposed. After the rings of the specific functional groups were opened, they would be further substituted or decomposed to be products with small molecules.
Sujuan Hu,
Yongqi Wei,
Jiao Wang,
Yingjian Yu
PMID: 34482863
DOI:
10.1016/j.aca.2021.338793
Abstract
Electroanalysis is an effective monitoring method for organic pollution in environmental samples. However, chemical fouling with the formation of non-conductive fouled films easily occurs on the surface of the electrode during organic pollution detection that would inactivate the electrode and affect the detecting sensitivity of organic pollution. In this work, we found that zeolitic imidazolate framework-8 (ZIF-8) electrode can achieve effective degradation of non-conductive fouled films under the light illumination during electrochemical detection of some typical organic pollution (sulfamethoxazole (SMX), Bisphenol A (BPA) and diclofenac sodium (DS)). Profiting from the charge transfer capability and photoelectric characteristics, ZIF-8 electrode exhibits a lower detection limitation for organic pollution detection and superior regeneration property. The nice detection and superior regenerated property are mainly due to non-selective superoxide radical (·O
) and hydroxyl radicals (·OH) mediation produced by ZIF-8 electrode under light illumination that can mineralize anodic fouled products and resume surface reactive sites. Compared with the single electrochemical determination, photo-assisted electroanalysis provides a stable monitoring and a renewable pathway for practical applications.
Yu-Jung Liu,
Ching-Yao Hu,
Shang-Lien Lo
PMID: 34391021
DOI:
10.1016/j.watres.2021.117517
Abstract
The degradation of pharmaceuticals by electrochemical oxidation (EO) in simulated wastewater containing multiple pharmaceuticals was compared between batch and continuous reactors. Despite the excellent efficiencies achieved in batch experiments, the practical/large-scale applications of EO-degrading amine-containing pharmaceuticals has not yet been accomplished. This paper presents the results of continuous experiments with one of the most promising electrochemical configurations of Pt/Ti electrodes before proceeding to application. In the continuous electrooxidation system (without chloride), direct oxidation on the electrode surface and oxidation by hydroxyl radicals were the main pathways. Due to their short lifespans, the radicals could not be transferred to the bulk solution, and the removal of pharmaceuticals followed the order of sulfamethoxazole (SMX) > paracetamol (PAR) > diclofenac (DIC). In the electrochlorination system (with chloride), oxidation by residual chlorine was the main pathway. The removal of pharmaceuticals followed the order of sulfamethoxazole (SMX) > diclofenac (DIC) > paracetamol (PAR). High SMX removal was realized because of the high reaction rate of SMX with free chlorine. Among the pharmaceuticals, PAR had the lowest removal because it is a neutral species with a low mass transfer rate without the attraction of electrostatic force. These results are consistent with the predictions from our previous batch-scale study, which showed that the reaction rate of dissociated compounds could be increased by the addition of electrostatic force. Furthermore, multiple coexisting pharmaceuticals, such as SMX and PAR or DIC, may form dimers that can be transferred to complex structures and cause higher toxicity.
Jin-Peng Wang,
Yang-Guo Zhao,
Yu-Bo Hu
PMID: 34309265
DOI:
10.13227/j.hjkx.202012287
Abstract
Although antibiotics are heavily used in mariculture, only a small portion of the added antibiotics is absorbed. Little is known about the response process of antibiotics, antibiotic resistant bacteria, and antibiotic resistance genes to antibiotic-containing wastewater entering a wastewater treatment system. In this study, an anoxic/aerobic moving bed biofilm reactor (A/O-MBBR) was used to treat marine aquaculture wastewater containing sulfamethoxazole (SMX). The antibiotics and resistance genes in the reactor were then evaluated under selective SMX pressure, and the changing abundance patterns and the response of microbial communities and cultivable resistant bacterial populations were further explored. The results show that with an influent SMX concentration of 500 μg ·L
and a hydraulic retention time of 8 h, SMX had a slight effect on the removal rate of NH
-N and NO
-N, following which the performance gradually recovered. During this stage, SMX removal reached approximately 32%, with more than 78% of SMX removed from the hypoxic zone. The resistance gene was more significantly enriched in the hypoxic zone than in the aerobic zone. In the hypoxic zone, the absolute abundance of gene
increased by 2.43 log, whereas that of gene
increased by 1.71 log. In the region, the absolute abundance of
increased by 1.17 log, whereas that of
increased by 0.91 log. Resistant plate culture and high-throughput sequencing showed that the genus
was the most dominant culturable resistant bacteria in the reactor. The genus
predominated in the uncultured resistant bacteria in the reactor. This study showed that marine aquaculture wastewater containing SMX promotes the enrichment of resistance genes, causing the abundance of some resistant bacteria to increase significantly.
Lehui Ren,
Mei Chen,
Junjian Zheng,
Zhouyan Li,
Chenxin Tian,
Qiaoying Wang,
Zhiwei Wang
PMID: 34274586
DOI:
10.1016/j.biortech.2021.125527
Abstract
An electrochemical membrane-aerated biofilm reactor (EMABR) was developed for removing sulfamethoxazole (SMX) and trimethoprim (TMP) from contaminated water. The exertion of electric field greatly enhanced the degradation of SMX and TMP in the EMABR (~60%) compared to membrane-aerated biofilm reactor (MABR, < 10%), due to the synergistic effects of the electro-oxidation (the generation of reactive oxygen species) and biological degradation. Microbial community analyses demonstrated that the EMABR enriched the genus of Xanthobacter, which was potentially capable of degrading aromatic intermediates. Moreover, the EMABR had a lower relative abundance of antibiotic resistance genes (ARGs) (0.23) compared to the MABR (0.56), suggesting the suppression of ARGs in the EMABR. Further, the SMX and TMP degradation pathways were proposed based on the detection of key intermediate products. This study demonstrated the potential of EMABR as an effective technology for removing antibiotics from micro-polluted surface water and suppressing the development of ARGs.
Pitchaya Piyaviriyakul,
Narin Boontanon,
Suwanna Kitpati Boontanon
PMID: 34270386
DOI:
10.1080/10934529.2021.1941558
Abstract
Antibiotic contamination raises concerns over antibiotic resistance genes (ARGs), which can severely impact the human health and environment. Sulfamethoxazole (SMX) is a widely used antibiotic that is incompletely metabolized in the body. In this study, the research objectives were (1) to isolate the native strain of
. from the environment and analyze the tolerance toward SMX concentration by evaluating fungal growth, and (2) to investigate the potential of SMX removal by fungi. The potential fungi isolated from rotten tree bark showed 97% similarity to
(Accession no. MH707098.1). The whole cell of fungi was examined in vitro; the strain
BGP115 eliminated 71% of SMX after 7 days, while the white rot fungi
, demonstrated 90% removal after 10 days. Furthermore, the tolerance of fungal growth toward SMX concentration at 10 mg L
was analyzed, which indicated that
BGP115 (the screened strain) exhibited more tolerance toward SMX than
(the reference strain). The screened fungi isolated from rotted tree bark demonstrated the ability of SMX bioremoval and the potential to be tolerant to high concentrations of SMX.
Athanasia Petala,
Olga S Arvaniti,
Georgia Travlou,
Dionissios Mantzavinos,
Zacharias Frontistis
PMID: 34232806
DOI:
10.1080/10934529.2021.1948271
Abstract
The photocatalytic activity of bismuth oxychloride (BiOCl) toward sulfamethoxazole (SMX) elimination was investigated. BiOCl was synthesized according to a simple method using thiourea. Its physicochemical characteristics were determined by nitrogen physisorption, X-Ray diffraction, diffuse reflectance spectroscopy, scanning electron microscopy and transmission electron microscopy. Simulated solar irradiation and 1 g/L BiOCl, could effectively remove 0.5 mg/L SMX in less than 90 min. An increase in SMX concentration from 0.25 mg/L to 4 mg/L decreased the observed kinetic constant. Concerning the pH effect, it was found that under alkaline conditions SMX removal was slightly hindered. The water matrix's influence on SMX removal was explored, carrying out experiments in real water matrices, (bottled water (BW) and secondary effluent (WW)). Interestingly SMX removal was not practically altered in WW secondary effluent, but it was slightly hindered in BW bottled water. Experiments, performed in synthetic matrices, revealed that the presence of bicarbonates and chlorides slightly slowed down degradation kinetics, while humic acid enhanced SMX removal at concentrations up to 10 mg/L. Finally, an enhancement on SMX degradation was observed in the presence of persulfate. Quenching experiments of potential reactive species revealed that SMX degradation takes place mainly through reaction with hydroxyl radicals and photogenerated electrons.
Chiara Borsetto,
Sebastien Raguideau,
Emma Travis,
Dae-Wi Kim,
Do-Hoon Lee,
Andrew Bottrill,
Richard Stark,
Lijiang Song,
Chang-Jun Cha,
Jonathan Pearson,
Christopher Quince,
Andrew C Singer,
Elizabeth M H Wellington
PMID: 34225233
DOI:
10.1016/j.watres.2021.117382
Abstract
The continued emergence of bacterial pathogens presenting antimicrobial resistance is widely recognised as a global health threat and recent attention focused on potential environmental reservoirs of antibiotic resistance genes (ARGs). Freshwater environments such as rivers represent a potential hotspot for ARGs and antibiotic resistant bacteria as they are receiving systems for effluent discharges from wastewater treatment plants (WWTPs). Effluent also contains low levels of different antimicrobials including antibiotics and biocides. Sulfonamides are antibacterial chemicals widely used in clinical, veterinary and agricultural settings and are frequently detected in sewage sludge and manure in addition to riverine ecosystems. The impact of such exposure on ARG prevalence and diversity is unknown, so the aim of this study was to investigate the release of a sub-lethal concentration of the sulfonamide compound sulfamethoxazole (SMX) on the river bacterial microbiome using a flume system. This system was a semi-natural in vitro flume using river water (30 L) and sediment (6 kg) with circulation to mimic river flow. A combination of 'omics' approaches were conducted to study the impact of SMX exposure on the microbiomes within the flumes. Metagenomic analysis showed that the addition of low concentrations of SMX (<4 μg L
) had a limited effect on the bacterial resistome in the water fraction only, with no impact observed in the sediment. Metaproteomics did not show differences in ARGs expression with SMX exposure in water. Overall, the river bacterial community was resilient to short term exposure to sub-lethal concentrations of SMX which mimics the exposure such communities experience downstream of WWTPs throughout the year.
Jun Liang,
Xiaoguang Duan,
Xiaoyun Xu,
Kexin Chen,
Yue Zhang,
Ling Zhao,
Hao Qiu,
Shaobin Wang,
Xinde Cao
PMID: 34213309
DOI:
10.1021/acs.est.1c01618
Abstract
Despite the vital roles of reactive radical species in the coupled iron-carbon composite/persulfate (PS) system for eliminating pollutants, nonradical contributions are typically overlooked. Herein, we developed two efficient magnetic iron-char composites via low-temperature (BCFe-400) and high-temperature (BCFe-700) pyrolysis. The two composites activated PS through nonradical pathways for sulfamethoxazole (SMX) degradation. In the BCFe-400/PS system, high-valent iron Fe(IV) was the dominant active species for the oxidation, evidenced by methyl phenyl sulfoxide-based probe tests, Mössbauer spectroscopy, and in situ Raman analyses with kinetic evaluation. In the BCFe-700/PS system, surface-mediated electron transfer dominated the oxidation, and the nonradical regime was probed by the electrochemical test and in situ Raman analysis. Furthermore, the BCFe-400/PS system maintained high efficiency in continuous degradation of SMX due to the feasible Fe
generation toward Fe(IV) formation. In the BCFe-700/PS system, the stability of the system was limited due to the hindered electron transfer between the surface reactive complex (i.e., BCFe-700-PS*) and SMX, and thermal treatment would help recover the reactivity. Both BCFe-400/PS and BCFe-700/PS systems exhibited high performances for SMX removal in the presence of chloride and humic acid and in real water matrixes (e.g., seawater, piggery wastewater, and landfill leachate), exhibiting the great merits of the nonradical system. Overall, the study would provide new insights into PS activation by iron-loaded catalysts to efficiently degrade pollutants via nonradical pathways.
Mohammad I Al-Wabel,
Munir Ahmad,
Muhammad I Rafique,
Mutair A Akanji,
Adel R A Usman,
Abdullah S F Al-Farraj
PMID: 34361826
DOI:
10.3390/molecules26154674
Abstract
Vertical translocation/leaching of sulfamethoxazole (SMZ) through manure-amended sandy loam soil and significance of biochar application on SMZ retention were investigated in this study. Soil was filled in columns and amended with manure spiked with 13.75 mg kg
(S1), 27.5 mg kg
(S2), and 55 mg kg
(S3) of SMZ. Jujube (
L.) wood waste was transformed into biochar and mixed with S3 at 0.5% (S3-B1), 1.0% (S3-B2), and 2.0% (S3-B3) ratio. Cumulative SMZ leaching was lowest at pH 3.0, which increased by 16% and 34% at pH 5.0 and 7.0, respectively. A quicker release and translocation of SMZ from manure occurred during the initial 40 h, which gradually reduced over time. Intraparticle diffusion and Elovich kinetic models were the best fitted to leaching data. S3 exhibited the highest release and vertical translocation of SMZ, followed by S2, and S1; however, SMZ leaching was reduced by more than twofold in S3-B3. At pH 3.0, 2.0% biochar resulted in 99% reduction in SMZ leaching within 72 h, while 1.0% and 0.5% biochar applications reduced SMZ leaching to 99% within 120 and 144 h, respectively, in S3. The higher SMZ retention onto biochar could be due to electrostatic interactions, H-bonding, and π-π electron donor acceptor interactions.